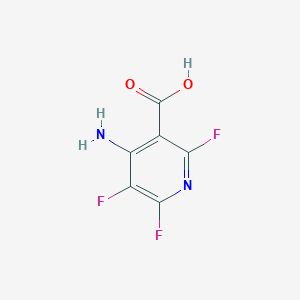
4-Amino-2,5,6-trifluoronicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-2,5,6-trifluoronicotinic acid is a halogenated derivative of nicotinic acid. This compound is characterized by the presence of three fluorine atoms and an amino group attached to the pyridine ring. It has a molecular formula of C₆H₃F₃N₂O₂ and a molecular weight of 192.1 g/mol . This compound is known for its ability to inhibit the synthesis of nucleosides and deazapurines .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 4-Amino-2,5,6-trifluoronicotinic acid involves several synthetic routes. One common method includes the use of trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile as raw materials . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the reaction. The intermediate products are then subjected to further reactions to obtain the final compound.
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield and purity. The raw materials used are generally cheap and easily obtained, and the operation is designed to be simple and convenient. The separation and purification of the products at each step are crucial to ensure the quality of the final compound .
化学反应分析
Types of Reactions
4-Amino-2,5,6-trifluoronicotinic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield amines or alcohols .
科学研究应用
4-Amino-2,5,6-trifluoronicotinic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Its ability to inhibit nucleoside synthesis makes it a potential candidate for developing new therapeutic agents.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-Amino-2,5,6-trifluoronicotinic acid involves its ability to inhibit the synthesis of nucleosides and deazapurines. This inhibition occurs through the interaction of the compound with specific enzymes involved in the nucleoside synthesis pathway. The molecular targets and pathways involved include the inhibition of key enzymes that catalyze the formation of nucleosides .
相似化合物的比较
Similar Compounds
Some compounds similar to 4-Amino-2,5,6-trifluoronicotinic acid include:
4-Trifluoromethyl nicotinic acid: This compound has a trifluoromethyl group instead of an amino group.
2,4-Difluoronicotinic acid: This compound has two fluorine atoms instead of three.
4-Amino-3,5-difluoronicotinic acid: This compound has an amino group and two fluorine atoms.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three fluorine atoms and an amino group makes it a valuable intermediate in various chemical reactions and a potential candidate for therapeutic applications .
属性
分子式 |
C6H3F3N2O2 |
|---|---|
分子量 |
192.10 g/mol |
IUPAC 名称 |
4-amino-2,5,6-trifluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H3F3N2O2/c7-2-3(10)1(6(12)13)4(8)11-5(2)9/h(H2,10,11)(H,12,13) |
InChI 键 |
GZQDCULJVSZHDB-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(C(=C(N=C1F)F)F)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(3-Hydroxy-1-propyn-1-yl)-2-methylphenyl]-1-pyrrolidinylmethanone](/img/structure/B13932243.png)
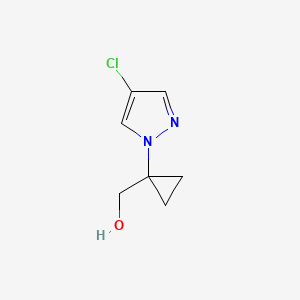
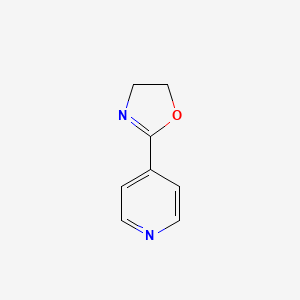

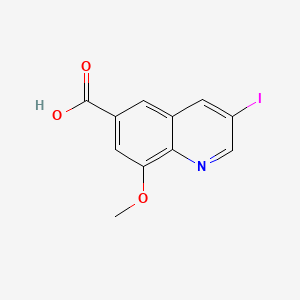
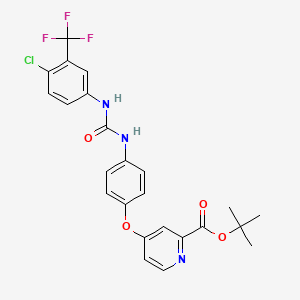
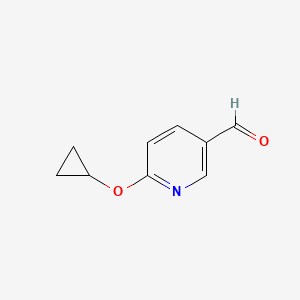
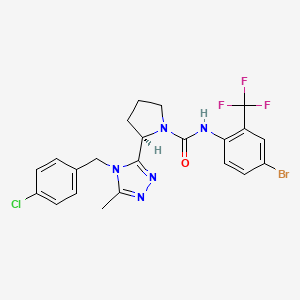
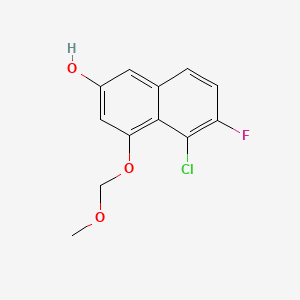
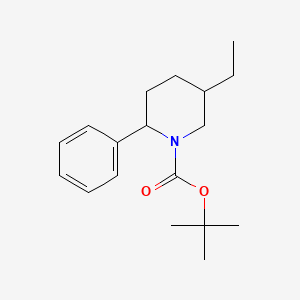
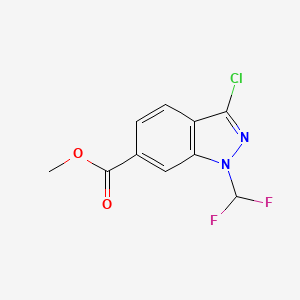

![3a,6a-Dihydro-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13932308.png)
